4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine
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Overview
Description
1,2,4-Triazole compounds are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic ring . They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of secondary amides and hydrazides . Other methods include the oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions. For example, Cu (II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .Scientific Research Applications
- Researchers have explored the antimicrobial potential of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine. It may inhibit the growth of bacteria, fungi, or other pathogens . Further studies could focus on its mechanism of action and potential clinical applications.
- The compound’s structure suggests it might have energetic properties. Investigating its stability, detonation performance, and sensitivity could lead to applications in safer, metal-free explosives or propellants .
- 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine could serve as a ligand in MOFs. These porous materials find applications in gas storage, catalysis, and drug delivery. Researchers have synthesized MOFs using similar triazole-based ligands .
- The compound’s derivatives, such as 4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)piperidine, have been used in proteomics research. Investigating their interactions with proteins and enzymes could yield valuable insights .
Antimicrobial Activity
Energetic Materials
Metal-Organic Frameworks (MOFs)
Proteomics Research
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial activities .
Mode of Action
It is known that many triazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Triazole derivatives are known to interfere with the synthesis of essential biomolecules in microorganisms, leading to their death .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities .
Safety and Hazards
Future Directions
The future directions in the research of 1,2,4-triazole compounds could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-8-10-11-9(12(8)2)7-13-3-5-14-6-4-13/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLFAPOVRQWCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine |
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